2-Fluorobiphenyl is an organic compound characterized by the presence of a fluorine atom in the ortho position of the biphenyl structure. Its chemical formula is C₁₂H₉F, and it has a CAS number of 321-60-8. The compound is classified as a halogenated aromatic hydrocarbon, which contributes to its unique properties and applications in various fields. 2-Fluorobiphenyl is a colorless liquid that is insoluble in water but soluble in organic solvents, making it useful in organic synthesis and chemical research .
Currently, there is no extensive research available on the specific mechanism of action of 2-Fluorobiphenyl in biological systems. However, its potential biodegradation by bacteria suggests it might interact with specific enzymes involved in aromatic hydrocarbon breakdown. Further studies are needed to elucidate its biological role.
Limited information exists on the specific hazards associated with 2-fluorobiphenyl. However, as an aromatic hydrocarbon, it's advisable to handle it with caution due to potential:
The synthesis of 2-fluorobiphenyl can be achieved through several methods, including:
The uniqueness of 2-fluorobiphenyl lies in its specific ortho substitution pattern, which influences both its physical properties and reactivity compared to other similar compounds. This positional specificity can affect how it interacts with other chemicals and biological systems, making it an important subject of study in organic chemistry .
Interaction studies involving 2-fluorobiphenyl focus on its reactivity with biological systems and other chemical species. The compound's interactions are essential for understanding its potential environmental impact and toxicity. Research indicates that 2-fluorobiphenyl may interact with enzymes or receptors, influencing biological pathways .
Several compounds share structural similarities with 2-fluorobiphenyl, including:
Compound | Structure | Reactivity |
Physical Description 2-fluorobiphenyl appears as colorless crystals.
XLogP3 4
Boiling Point 478 °F at 760 mm Hg (NTP, 1992)
248.0 °C Density 1.2452 at 77 °F (NTP, 1992)
Melting Point
164.3 °F (NTP, 1992)
73.5 °C GHS Hazard Statements
Aggregated GHS information provided by 7 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 7 companies. For more detailed information, please visit ECHA C&L website; Of the 4 notification(s) provided by 5 of 7 companies with hazard statement code(s):; H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral]; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation]; H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; H400 (40%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]; H410 (20%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsCorrosive;Irritant;Environmental Hazard Other CAS
321-60-8
Wikipedia
2-Fluorobiphenyl
General Manufacturing Information
1,1'-Biphenyl, 2-fluoro-: ACTIVE
Dates
Modify: 2023-09-14
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